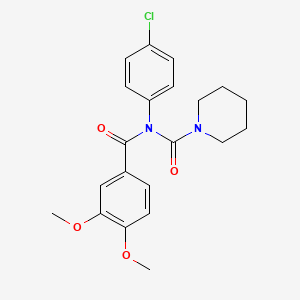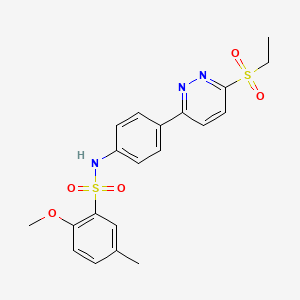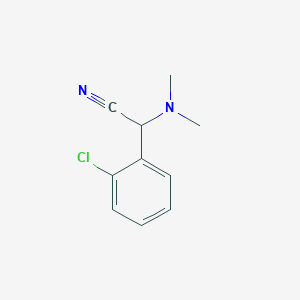![molecular formula C14H21N3O3 B2522004 2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid CAS No. 1026765-70-7](/img/structure/B2522004.png)
2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves the use of IR, (1)H NMR, and single crystal X-ray diffraction studies to confirm the structure of the synthesized compound . Similarly, the transformation of 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into methyl 2-benzoylamino-3-oxobutanoate includes steps such as conversion with N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis with hydrochloric acid in methanol . These methods could potentially be adapted for the synthesis of 2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using various analytical techniques. The paper on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid reports the use of vibrational wavenumbers computed using HF and DFT methods, which are assigned with the help of potential energy distribution analysis . The molecular structure is further confirmed by single crystal X-ray diffraction studies, which provide geometrical parameters that are in agreement with the calculated values .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can provide insights into the reactivity of the compound of interest. For example, the synthesis of methyl 2-benzoylamino-3-oxobutanoate from hippuric acid involves intermediate formation and subsequent reactions with hydrazines to yield pyrazolone derivatives . This suggests that the compound may also undergo similar reactions with nucleophiles such as hydrazines.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by various techniques. The first hyperpolarizability and infrared intensities of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid are reported, indicating the presence of charge transfer within the molecule . The stability of the molecule is analyzed using NBO analysis, which shows hyper-conjugative interactions and charge delocalization . The molecular electrostatic potential map is also performed by the DFT method, which can be indicative of the reactive sites of the molecule .
Aplicaciones Científicas De Investigación
Enaminone Anions Synthesis and Conversion
The generation and in-situ acylation of enaminone anions present a convenient method for synthesizing a variety of compounds. For instance, 2-[(dimethylamino)methylene]-3-oxobutanoates, when treated with LiN(SiMe3)2 in the presence of RCOCl, lead to C-acylation. This method facilitates the synthesis of 3-Carbethoxy-4-pyrones and corresponding pyridinones, offering a versatile approach for creating a range of chemically significant compounds with yields varying based on the R groups (McCombie et al., 1991).
Improved Synthesis of Pyran Derivatives
An improved synthesis method involving ethyl 2-(dimethylamino)methylene-3-oxobutanoate and diethyl oxalate showcases the formation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate. This process yields significant derivatives, demonstrating the compound's utility in synthesizing complex structures efficiently (Obydennov et al., 2013).
Polymorphism in Serotonin Receptor Blockers
Investigations into the polymorphism of 4-(1-(2-(3-Methoxyphenethyl)phenoxy)-3-(dimethylamino)propan-2-yloxy)-4-oxobutanoic acid, a serotonin receptor blocker, reveal insights into crystallization behaviors. Such studies are pivotal for understanding the material science aspects of pharmaceutical compounds, impacting their formulation and efficacy (Nakata et al., 2009).
Fluorescent Probe Development for β-Amyloid
The synthesis of a fluorescent probe for β-amyloids utilizing 2-(dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid derivatives demonstrates the compound's application in developing diagnostic tools for Alzheimer’s disease. This underscores its potential in biomedical research, particularly in creating sensitive and specific markers for disease detection (Fa et al., 2015).
Chemical Structure and Optical Properties
The study of the crystal structure and spectroscopic analysis of the asymmetric squaraine derived from 2-(dimethylamino)-4-anilino further emphasizes the compound's importance in material science. Such research contributes to the understanding of molecular interactions and the design of novel materials with specific optical properties (Silva et al., 2007).
Propiedades
IUPAC Name |
2-(dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-16(2)11-7-5-10(6-8-11)15-13(18)9-12(14(19)20)17(3)4/h5-8,12H,9H2,1-4H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHYVOMXGCIDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)
![Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521923.png)
![2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2521927.png)


![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2521941.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)
